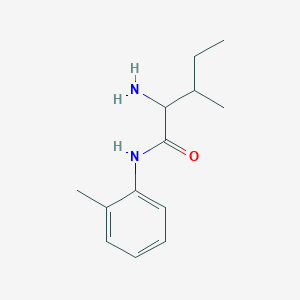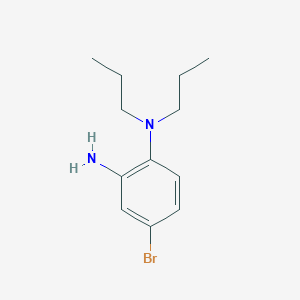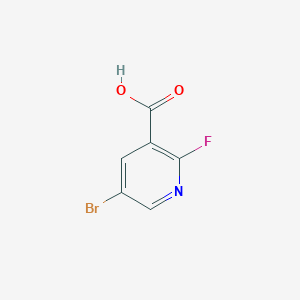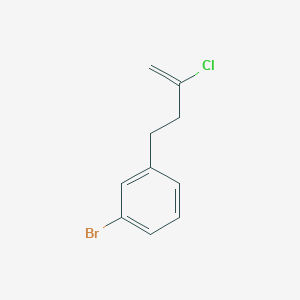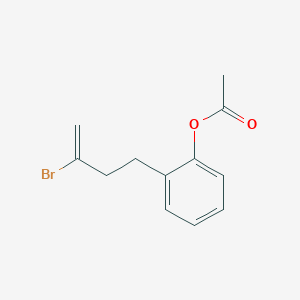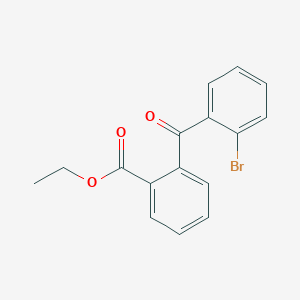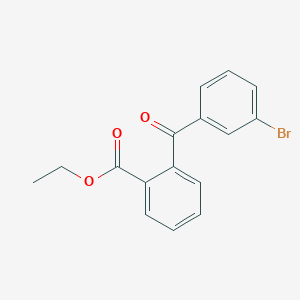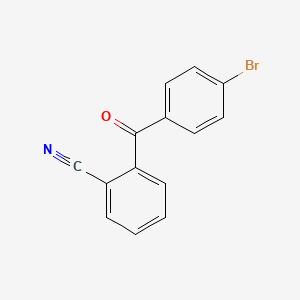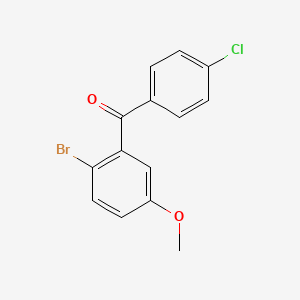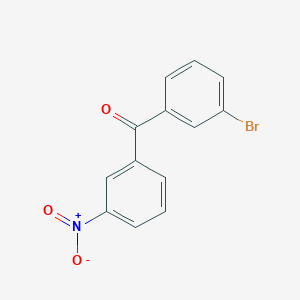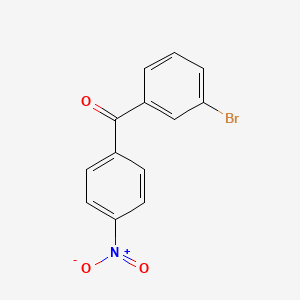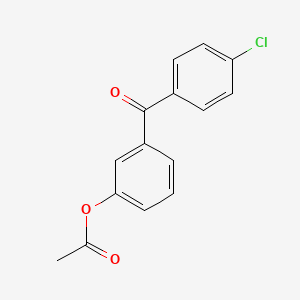
3-Acétoxy-4'-chlorobenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-4’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the acetoxy group is attached to the third position of the phenyl ring, and a chlorine atom is attached to the fourth position of the benzoyl ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Applications De Recherche Scientifique
3-Acetoxy-4’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of benzodiazepine derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Mode of Action
The compound could interact with its targets through various types of chemical reactions. For instance, it might form covalent bonds with certain amino acids in a protein, altering its structure and function .
Biochemical Pathways
The compound could be involved in various biochemical pathways, depending on its specific targets. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, leading to an accumulation or depletion of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it might lead to the activation or inhibition of certain cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method to synthesize 3-Acetoxy-4’-chlorobenzophenone involves the Friedel-Crafts acylation of 3-acetoxybenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Esterification: Another method involves the esterification of 3-hydroxy-4’-chlorobenzophenone with acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of the acetoxy group at the desired position.
Industrial Production Methods: Industrial production of 3-Acetoxy-4’-chlorobenzophenone often employs large-scale Friedel-Crafts acylation due to its efficiency and high yield. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Acetoxy-4’-chlorobenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The chlorine atom in 3-Acetoxy-4’-chlorobenzophenone can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a base to facilitate the substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or a catalyst like palladium.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted benzophenones.
Comparaison Avec Des Composés Similaires
4-Acetoxy-3’-chlorobenzophenone: Similar structure but with different positions of the acetoxy and chlorine groups.
4-Chlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Hydroxy-4’-chlorobenzophenone: The hydroxy group instead of the acetoxy group affects its solubility and reactivity.
Uniqueness: 3-Acetoxy-4’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct chemical properties and reactivity. The acetoxy group enhances its solubility in organic solvents, while the chlorine atom provides sites for further chemical modifications.
Propriétés
IUPAC Name |
[3-(4-chlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZTWVHDRPGENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641631 |
Source


|
| Record name | 3-(4-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-55-5 |
Source


|
| Record name | 3-(4-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
